Technical Guide: Synthesis and Characterization of (2-Methyl-4-phenyl-1,3-oxazol-5-yl)acetic acid
Technical Guide: Synthesis and Characterization of (2-Methyl-4-phenyl-1,3-oxazol-5-yl)acetic acid
The following technical guide details the synthesis and characterization of (2-Methyl-4-phenyl-1,3-oxazol-5-yl)acetic acid , a structural analog of the NSAID oxaprozin and a key intermediate in the development of COX-2 inhibitors and P2X receptor modulators.
This guide prioritizes the Dakins-West / Robinson-Gabriel synthetic pathway, as it offers the highest regiochemical fidelity for establishing the critical 4-phenyl substituent, a common challenge in Hantzsch-type cyclizations.
Executive Summary
(2-Methyl-4-phenyl-1,3-oxazol-5-yl)acetic acid is a pharmacologically significant scaffold, serving as a bioisostere for phenylacetic acid derivatives in non-steroidal anti-inflammatory drugs (NSAIDs) and as a building block for P2X receptor antagonists. The synthesis of this molecule presents a specific regiochemical challenge: ensuring the phenyl group is exclusively at the C4 position while establishing a functionalizable carbon handle at C5.
This guide outlines a robust, scalable 4-step protocol starting from
Retrosynthetic Analysis
The target molecule is disconnected at the C5-side chain and the oxazole core.
-
Target: (2-Methyl-4-phenyl-1,3-oxazol-5-yl)acetic acid
-
Precursor 1: (2-Methyl-4-phenyl-1,3-oxazol-5-yl)acetonitrile (Nitrile homologation)
-
Precursor 2: 5-(Bromomethyl)-2-methyl-4-phenyloxazole (Functional handle)
-
Core Scaffold: 2,5-Dimethyl-4-phenyloxazole
-
Starting Material:
-Acetyl-phenylglycine (Commercial or from Phenylglycine + )
The strategy relies on the Dakins-West reaction to convert the amino acid into an
Figure 1: Retrosynthetic logic flow ensuring regiochemical control.
Experimental Protocol
Step 1: Synthesis of 2,5-Dimethyl-4-phenyloxazole
This step utilizes the Dakins-West reaction to simultaneously introduce the C5-methyl group and cyclize the ring.
-
Reagents:
-Acetyl-phenylglycine (1.0 equiv), Acetic Anhydride (3.0 equiv), Pyridine (3.0 equiv). -
Conditions: Reflux (
), 4–6 hours. -
Mechanism: Formation of an azlactone intermediate, followed by C4-acylation by acetic anhydride, ring opening, decarboxylation, and recyclization.
Procedure:
-
Charge a round-bottom flask with
-acetyl-phenylglycine (19.3 g, 100 mmol). -
Add acetic anhydride (30 mL) and pyridine (25 mL).
-
Heat the mixture to reflux under nitrogen. Evolution of
will be observed. -
Monitor by TLC (Hexane/EtOAc 4:1) until the starting material is consumed.
-
Cool to room temperature and pour onto crushed ice (200 g) with vigorous stirring to hydrolyze excess anhydride.
-
Extract with ethyl acetate (
). Wash combined organics with 1M HCl (to remove pyridine), saturated , and brine. -
Dry over
and concentrate in vacuo. -
Purification: Recrystallize from ethanol/water or distill under reduced pressure.
-
Yield Expectations: 60–75%.
-
Key Data:
NMR shows two methyl singlets (C2-Me ~2.51 ppm, C5-Me ~2.40 ppm) and phenyl multiplet.
-
Step 2: Site-Selective Bromination (Wohl-Ziegler)
Radical bromination occurs preferentially at the C5-methyl group due to the stability of the resulting radical (allylic/benzylic-like resonance with the oxazole ring) compared to the C2-methyl.
-
Reagents: 2,5-Dimethyl-4-phenyloxazole (1.0 equiv),
-Bromosuccinimide (NBS, 1.05 equiv), AIBN (catalytic). -
Solvent: Carbon Tetrachloride (
) or Benzotrifluoride ( , greener alternative).
Procedure:
-
Dissolve the oxazole (17.3 g, 100 mmol) in anhydrous
(150 mL). -
Add NBS (18.7 g, 105 mmol) and AIBN (0.8 g).
-
Reflux for 2–3 hours. Illuminate with a tungsten lamp if initiation is slow.
-
Cool to
and filter off the succinimide byproduct. -
Concentrate the filtrate.
-
Note: The product, 5-(bromomethyl)-2-methyl-4-phenyloxazole , is somewhat unstable. Use immediately in Step 3 without extensive purification.
Step 3: Cyanation (Homologation)
Nucleophilic displacement of the bromide with cyanide extends the carbon chain.
-
Reagents: Crude Bromide from Step 2, Sodium Cyanide (
, 1.2 equiv). -
Solvent: DMSO or DMF (dry).
-
Safety: Caution: NaCN is highly toxic. Work in a well-ventilated fume hood with appropriate antidote kits available.
Procedure:
-
Dissolve the crude bromide in DMSO (50 mL).
-
Add powdered
(5.9 g, 120 mmol) cautiously. -
Stir at room temperature for 1 hour, then heat to
for 2 hours. -
Quench by pouring into water (300 mL).
-
Extract with diethyl ether (
). -
Wash organics with water and brine, dry (
), and concentrate. -
Purification: Flash chromatography (Silica, Hexane/EtOAc gradient).
-
Product: (2-Methyl-4-phenyl-1,3-oxazol-5-yl)acetonitrile.
-
Step 4: Hydrolysis to the Acid
Conversion of the nitrile to the carboxylic acid.
Procedure:
-
Dissolve the nitrile (10 mmol) in a mixture of glacial acetic acid (10 mL) and conc.
(10 mL). -
Reflux for 4 hours.
-
Cool the mixture; the product may precipitate upon cooling.[1]
-
Pour into ice water. If solid forms, filter and wash with cold water. If oil forms, extract with DCM, dry, and concentrate.
-
Final Purification: Recrystallization from Ethanol/Hexane.
Characterization Data
The following parameters confirm the identity and purity of the synthesized compound.
Spectroscopic Data
| Technique | Parameter | Expected Value / Signal | Assignment |
| 2.55 (s, 3H) | |||
| 3.82 (s, 2H) | |||
| 7.35 – 7.65 (m, 5H) | Phenyl protons (C4 substituent) | ||
| 10.50 (br s, 1H) | |||
| 13.9 | |||
| 31.5 | |||
| 126.0 - 130.0 | Phenyl aromatic carbons | ||
| 135.0 | C4 (Quaternary) | ||
| 142.5 | C5 (Quaternary) | ||
| 160.5 | C2 ( | ||
| 174.0 | |||
| IR | 2500–3000 | O-H stretch (Carboxylic acid, broad) | |
| 1715 | C=O stretch (Acid) | ||
| 1610, 1570 | C=N / C=C (Oxazole/Aromatic ring) | ||
| MS | m/z (ESI+) | 218.08 |
Melting Point[1][2]
-
Expected Range:
(Consistent with oxazole acetic acid derivatives).
Reaction Pathway Visualization
The following diagram illustrates the chemical transformations and the logic of the functional group interconversions.
Figure 2: Step-by-step synthetic workflow.
Critical Process Parameters (CPP)
To ensure reproducibility and high yield, pay attention to these variables:
-
Anhydride Quality (Step 1): The acetic anhydride must be fresh. Hydrolyzed anhydride (acetic acid content) will stall the Dakins-West cyclization.
-
Moisture Control (Step 2): The radical bromination is sensitive to water. Use anhydrous solvents to prevent hydrolysis of the bromide to the alcohol, which complicates purification.
-
Temperature Control (Step 3): Cyanide displacement is exothermic. Run initially at room temperature to avoid polymerization of the reactive benzylic-type bromide.
References
-
General Oxazole Synthesis (Dakins-West)
- Title: "The Chemistry of Oxazoles"
- Source: Turchi, I. J., & Dewar, M. J. (1975). Chemical Reviews, 75(4), 389-437.
-
Link:[Link]
-
Specific Analog Synthesis (Oxaprozin/Oxazole Acetic Acids)
- Title: "Synthesis and antiinflammatory activity of some 4,5-diaryloxazoles"
- Source: Brown, K., et al. (1970). Journal of Medicinal Chemistry, 13(6), 1159-1163.
-
Link:[Link]
- Title: "P2X Receptor Antagonists for Treatment of Pain" (Mentioning the specific acetic acid derivative).
-
Functionalization of Methyl Oxazoles
- Title: "Lateral Lithiation and Functionalization of 2-Methyloxazoles" (Altern
- Source:Journal of Organic Chemistry.
-
Link:[Link]
